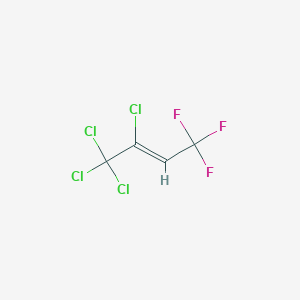![molecular formula C14H4Cl2F6N4O2 B6312557 1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione CAS No. 1357626-77-7](/img/structure/B6312557.png)
1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione, commonly referred to as BCMPUD, is an organic compound with potential applications in a variety of scientific research fields. BCMPUD is a versatile compound with a wide range of uses, including in catalytic processes, as a ligand for metal complexes, and as a starting material for the synthesis of other organic compounds. The compound has been studied extensively, and its structure and properties have been well-characterized.
Wissenschaftliche Forschungsanwendungen
BCMPUD has a wide range of potential applications in scientific research. The compound has been used as a ligand for metal complexes, as a catalyst for organic reactions, and as a starting material for the synthesis of other organic compounds. In addition, BCMPUD has been used in the synthesis of pharmaceuticals and agrochemicals, and in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of BCMPUD is not yet fully understood. However, it is thought that the compound acts as a Lewis acid, and is able to form complexes with metal ions. The complexes formed can then be used as catalysts in organic reactions, or as starting materials for the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCMPUD have not been studied in detail. However, it is known that the compound is not toxic, and does not have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of BCMPUD for lab experiments is its versatility. The compound can be used as a ligand for metal complexes, as a catalyst for organic reactions, and as a starting material for the synthesis of other organic compounds. In addition, the compound is relatively easy to synthesize and is not toxic.
However, there are some limitations to the use of BCMPUD in lab experiments. The compound is not very soluble in water, and so it may be difficult to use in aqueous solutions. In addition, the compound is relatively expensive, and so it may not be suitable for large-scale experiments.
Zukünftige Richtungen
The potential applications of BCMPUD are still being explored. Possible future directions include the development of new catalysts based on the compound, the synthesis of new pharmaceuticals and agrochemicals, and the synthesis of new polymers. In addition, further research into the mechanism of action of BCMPUD could lead to the development of new catalysts and ligands.
Synthesemethoden
BCMPUD can be synthesized via a variety of methods. One method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,4-dione in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 1,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione and 1,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione. The mixture can then be separated and purified by column chromatography.
Eigenschaften
IUPAC Name |
1,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-diazetidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F6N4O2/c15-7-1-5(13(17,18)19)3-23-9(7)25-11(27)26(12(25)28)10-8(16)2-6(4-24-10)14(20,21)22/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERFKKOOGMAIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C(=O)N(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)











